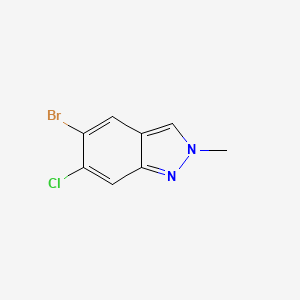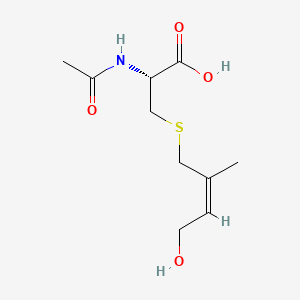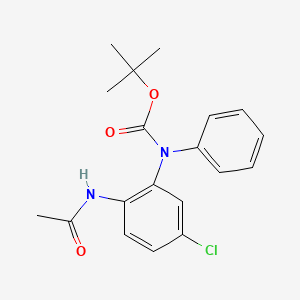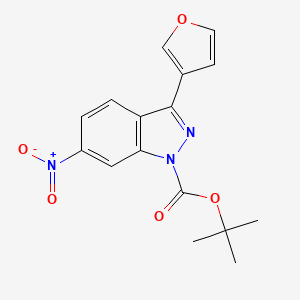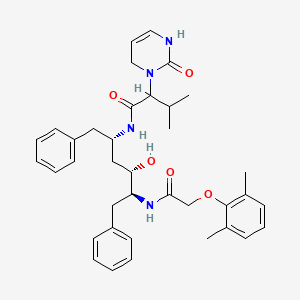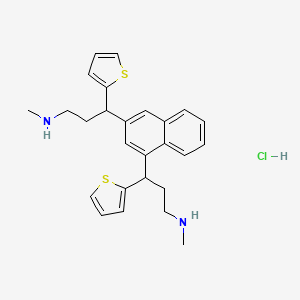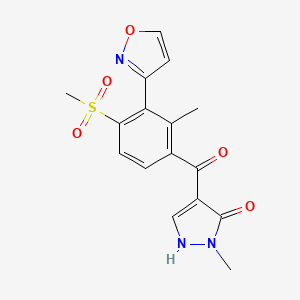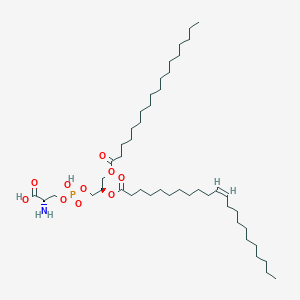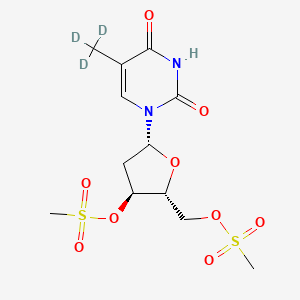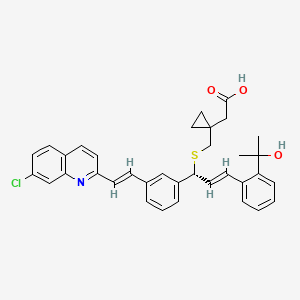
Montelukast Bisolefin Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a styryl group, which can influence its chemical reactivity and interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.
Addition of the Sulfonyl Group: The sulfonyl group can be added through a sulfonation reaction, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a diazo compound in the presence of a metal catalyst.
Final Oxidation Step: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide, which can be achieved using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline nitrogen and the styryl group.
Reduction: Reduction reactions can occur at the sulfonyl group and the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group on the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced quinoline or sulfonyl derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s quinoline core is known for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers can explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The styryl group can interact with proteins, inhibiting their activity and affecting cellular processes. The sulfonyl group can enhance the compound’s solubility and bioavailability, improving its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Styrylquinoline Derivatives: Compounds with a styryl group attached to a quinoline core, known for their biological activity.
Uniqueness
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C35H34ClNO3S |
|---|---|
Poids moléculaire |
584.2 g/mol |
Nom IUPAC |
2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H34ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-17,20-21,32,40H,18-19,22-23H2,1-2H3,(H,38,39)/b15-10+,17-13+/t32-/m1/s1 |
Clé InChI |
MMLZFQXNMURXRM-PRNBKLIKSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1/C=C/[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
SMILES canonique |
CC(C)(C1=CC=CC=C1C=CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



